molecular formula C8H16ClNO2 B1465094 Methyl 2-(cyclopentylamino)acetate hydrochloride CAS No. 195877-46-4

Methyl 2-(cyclopentylamino)acetate hydrochloride

Cat. No.: B1465094
CAS No.: 195877-46-4
M. Wt: 193.67 g/mol
InChI Key: MNXDQYYCGFEEHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-(cyclopentylamino)acetate hydrochloride is a derivative of glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter. The primary targets of this compound are likely to be the receptors or enzymes that interact with glycine.

Mode of Action

This could involve binding to glycine receptors, modulating their activity, and influencing the transmission of signals in the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving glycine. This could include pathways related to protein synthesis, neurotransmission, and cellular metabolism. The compound’s influence on these pathways could have downstream effects on various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As a glycine derivative, it could potentially influence processes such as protein synthesis and neurotransmission, leading to effects at the cellular and systemic levels .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the individual’s physiological state .

Preparation Methods

The synthesis of Methyl 2-(cyclopentylamino)acetate hydrochloride involves several steps:

    Reaction of cyclopentylamine with formic acid: This reaction produces N-cyclopentylformamide.

    Reaction of N-cyclopentylformamide with glycine anhydride: This step yields N-cyclopentylglycine methyl ester.

    Reaction of N-cyclopentylglycine methyl ester with hydrochloric acid: This final step produces this compound.

Chemical Reactions Analysis

Methyl 2-(cyclopentylamino)acetate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 2-(cyclopentylamino)acetate hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(cyclopentylamino)acetate hydrochloride can be compared with other similar compounds, such as:

  • Methyl 2-(cyclohexylamino)acetate hydrochloride
  • Methyl 2-(cyclopropylamino)acetate hydrochloride
  • Methyl 2-(cyclobutylamino)acetate hydrochloride

These compounds share similar chemical structures but differ in the size and shape of the cycloalkyl group. The uniqueness of this compound lies in its specific cyclopentyl group, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

methyl 2-(cyclopentylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXDQYYCGFEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10700140
Record name Methyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195877-46-4
Record name Methyl N-cyclopentylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10700140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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